2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5S2/c1-22-15-3-4-16(23-2)17(11-15)26(20,21)19-13-18(6-8-24-9-7-18)14-5-10-25-12-14/h3-5,10-12,19H,6-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVQGOJHUMYPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. The introduction of the 2,5-dimethoxy groups on the benzene ring can be achieved through electrophilic aromatic substitution reactions. The thiophen-3-yl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxan-4-ylmethyl group through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-3-yl group can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its sulfonamide group makes it a potential candidate for studying enzyme inhibition.
Medicine: It may have potential as an antibiotic or antifungal agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide exerts its effects is likely related to its ability to interact with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, leading to enzyme inhibition. This can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Sulfonamide vs. Phenethylamine Core: Unlike the NBOMe series, which are phenethylamine derivatives with hallucinogenic properties , the target compound’s sulfonamide core is associated with diverse therapeutic roles, including antimicrobial and anti-inflammatory activities. The absence of a phenethylamine backbone likely precludes 5-HT2A receptor agonism.
Thiophene-Oxane Hybrid: The [4-(thiophen-3-yl)oxan-4-yl]methyl group distinguishes the target compound from both NBOMe derivatives (which feature a methoxyphenylmethyl group) and classic sulfonamides.
Comparison to Patent Oxazolidinones: The oxazolidinone derivatives in EP 2 697 207 B1 incorporate trifluoromethyl groups and cyclohexenyl moieties, which are absent in the target compound. However, both classes leverage heterocyclic systems (oxane vs. oxazolidinone) to modulate steric and electronic properties.
Hypothesized Pharmacological Profiles
- The thiophene-oxane moiety may confer improved blood-brain barrier penetration or selectivity for bacterial targets.
- NBOMe Series : These compounds exhibit potent 5-HT2A receptor activation (EC50 values in the low nM range) due to their phenethylamine backbone and halogen/methoxy substitutions .
- Patent Oxazolidinones: Oxazolidinones are typically associated with antimicrobial activity (e.g., linezolid), and the trifluoromethyl groups in EP 2 697 207 B1 likely enhance binding to hydrophobic enzyme pockets .
Biological Activity
2,5-Dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide compound characterized by its unique structural features, including methoxy groups and a thiophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent through inhibition of folic acid synthesis.
Chemical Structure and Properties
The molecular formula of 2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is C18H23N1O5S2, with a molecular weight of approximately 319.39 g/mol. The structural representation includes:
- Sulfonamide Group : Essential for biological activity.
- Methoxy Groups : Contribute to the compound's lipophilicity.
- Thiophenyl Moiety : May enhance interaction with biological targets.
The mechanism of action for this compound primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folic acid synthesis. The sulfonamide group structurally mimics para-aminobenzoic acid (PABA), which is a substrate for DHPS. By competing with PABA, the compound disrupts folic acid synthesis, leading to bacterial growth inhibition.
Biological Activity
Research indicates that 2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide exhibits significant antibacterial properties. Preliminary studies suggest its potential effectiveness against various bacterial strains.
Table 1: Biological Activity Summary
| Activity Type | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | < 10 | |
| Antibacterial | S. aureus | < 15 | |
| Antifungal | C. albicans | < 20 |
Case Studies and Research Findings
Several studies have explored the biological activity of sulfonamides similar to 2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide, providing insights into its potential applications:
-
Study on Antibacterial Efficacy :
- A study demonstrated that compounds with similar structures exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the sulfonamide structure can enhance efficacy .
- Antifungal Properties :
- Pharmacokinetic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
